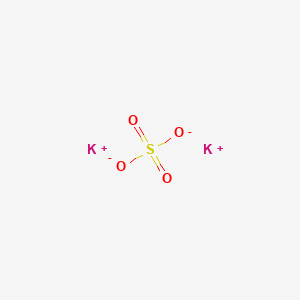
Potassium sulfate
Cat. No. B179488
Key on ui cas rn:
7778-80-5
M. Wt: 174.26 g/mol
InChI Key: OTYBMLCTZGSZBG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04342737
Procedure details


As a general process of producing potassium sulfate, there is known such a process that, as is shown by the reaction formulae (1) and (2), potassium chloride is reacted with sulfuric acid to obtain potassium sulfate through potassium bisulfate and hydrogen chloride as a by-product.

[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name

Identifiers


|
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+].[Cl-:8].[K+].[S:10](=[O:14])(=[O:13])([OH:12])[OH:11]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+:6].[S:10](=[O:12])(=[O:11])([OH:14])[O-:13].[K+:6].[ClH:8] |f:0.1.2,3.4,6.7.8,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Step Two
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S([O-])(O)(=O)=O.[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
